molecular formula C23H21Cl2NO3 B12587313 5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide CAS No. 648923-34-6

5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide

Cat. No.: B12587313
CAS No.: 648923-34-6
M. Wt: 430.3 g/mol
InChI Key: HQAFWQBTLKLPNZ-UHFFFAOYSA-N
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Description

5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a hydroxy group, and a phenylbutoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenylbutoxy Intermediate: The phenylbutoxy group is introduced through a nucleophilic substitution reaction involving a phenol derivative and a butyl halide under basic conditions.

    Coupling Reaction: The final step involves coupling the chlorinated intermediate with a benzamide derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and chlorine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
  • 5-Chloro-N-{2-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}-2-ethoxybenzamide

Uniqueness

5-Chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide is unique due to the presence of the phenylbutoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar benzamide derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

648923-34-6

Molecular Formula

C23H21Cl2NO3

Molecular Weight

430.3 g/mol

IUPAC Name

5-chloro-N-[5-chloro-2-(2-phenylbutoxy)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C23H21Cl2NO3/c1-2-15(16-6-4-3-5-7-16)14-29-22-11-9-18(25)13-20(22)26-23(28)19-12-17(24)8-10-21(19)27/h3-13,15,27H,2,14H2,1H3,(H,26,28)

InChI Key

HQAFWQBTLKLPNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3

Origin of Product

United States

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